molecular formula C9H17ClN2O3 B14611886 1-(2-Chloroethyl)-3-(2,6-dihydroxycyclohexyl)urea CAS No. 58484-16-5

1-(2-Chloroethyl)-3-(2,6-dihydroxycyclohexyl)urea

Cat. No.: B14611886
CAS No.: 58484-16-5
M. Wt: 236.69 g/mol
InChI Key: GLHUYWAZDVAXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-3-(2,6-dihydroxycyclohexyl)urea is a synthetic organic compound that features a urea moiety attached to a cyclohexyl ring with two hydroxyl groups and a chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(2,6-dihydroxycyclohexyl)urea typically involves the reaction of 2,6-dihydroxycyclohexylamine with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-(2,6-dihydroxycyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the cyclohexyl ring can be oxidized to form ketones or carboxylic acids.

    Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloroethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Ethyl derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials or as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(2,6-dihydroxycyclohexyl)urea depends on its specific application. In medicinal chemistry, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-3-cyclohexylurea: Lacks the hydroxyl groups on the cyclohexyl ring.

    1-(2-Chloroethyl)-3-(2,4-dihydroxyphenyl)urea: Contains a phenyl ring instead of a cyclohexyl ring.

    1-(2-Bromoethyl)-3-(2,6-dihydroxycyclohexyl)urea: Contains a bromoethyl group instead of a chloroethyl group.

Uniqueness

1-(2-Chloroethyl)-3-(2,6-dihydroxycyclohexyl)urea is unique due to the presence of both hydroxyl groups on the cyclohexyl ring and the chloroethyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

58484-16-5

Molecular Formula

C9H17ClN2O3

Molecular Weight

236.69 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(2,6-dihydroxycyclohexyl)urea

InChI

InChI=1S/C9H17ClN2O3/c10-4-5-11-9(15)12-8-6(13)2-1-3-7(8)14/h6-8,13-14H,1-5H2,(H2,11,12,15)

InChI Key

GLHUYWAZDVAXHS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C(C1)O)NC(=O)NCCCl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.